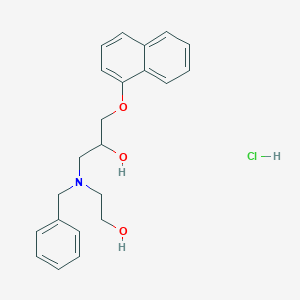

1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as BNE, is a chemical compound that has been widely used in scientific research. This compound is a selective β-adrenoceptor antagonist and has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Fluorescence Derivatisation for Biological Assays

Research has explored the use of naphthalene derivatives for fluorescence derivatisation, particularly in the context of amino acids. Naphthalene-based compounds, when coupled to amino acids, exhibit strong fluorescence, making them useful for biological assays due to their strong fluorescence in ethanol and water at physiological pH, and good quantum yields. This fluorescence property is critical for applications in bioanalytical methods where sensitive detection is required, including the study of amino acid derivatives and their bioactivities (Frade et al., 2007).

Antimicrobial Evaluation

Naphthalene derivatives have also been synthesized and evaluated for their antimicrobial potential. Specifically, derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have shown effectiveness against various microbes. The structure-activity relationship analysis revealed that certain substituents on the naphthalene moiety significantly enhance antimicrobial activity, indicating potential for the development of new antimicrobial agents (Kumar et al., 2012).

Environmental Contaminant Removal

Studies have investigated the adsorption properties of naphthalene sulfonates, including their removal from industrial effluents. The research highlights the use of specific sorbents for the enrichment and detection of naphthalene sulfonates in wastewater, demonstrating their importance in environmental cleanup efforts (Alonso et al., 1999).

Chemical Synthesis and Protecting Group Strategies

The utility of naphthalene derivatives as amino protecting groups has been explored, with findings indicating their versatility and efficiency in synthetic chemistry. Such compounds offer chemoselective removal under mild conditions, which is beneficial for complex molecule synthesis (Godin et al., 2003).

Adsorption Studies and Environmental Implications

Research on the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes has provided insights into environmental contaminant interactions. These studies reveal the significant adsorptive affinity of such compounds, which may have implications for the selective removal of contaminants using carbon nanotube technology (Chen et al., 2008).

Propiedades

IUPAC Name |

1-[benzyl(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3.ClH/c24-14-13-23(15-18-7-2-1-3-8-18)16-20(25)17-26-22-12-6-10-19-9-4-5-11-21(19)22;/h1-12,20,24-25H,13-17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTUNUDOMVVKKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2748499.png)

![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)

![3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748504.png)

![4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2748505.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2748507.png)

![1-Oxaspiro[4.5]decan-4-amine](/img/structure/B2748512.png)

![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)